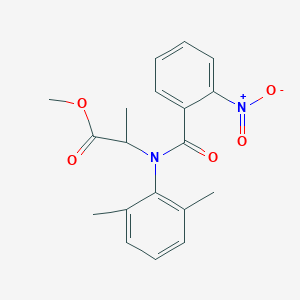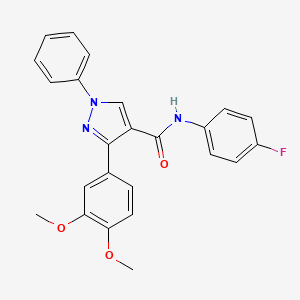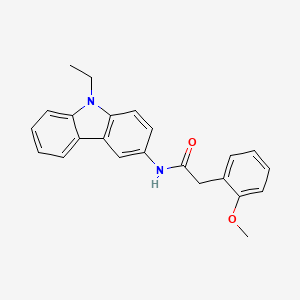
methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate, also known as DMAPA, is a chemical compound that has been widely used in scientific research for its various properties. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which play a role in inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is its ability to inhibit COX-2 activity, making it a useful compound in the study of inflammation. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been found to have antioxidant and antitumor activities, making it a useful compound in cancer research. However, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate. One possible direction is to investigate its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to study its potential as a chemotherapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate and its potential interactions with other compounds.
Conclusion:
In conclusion, methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is a chemical compound that has been widely used in scientific research for its various properties. It is synthesized using a specific method and has been found to have anti-inflammatory, antioxidant, and antitumor activities. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has several advantages and limitations for lab experiments and has potential for future research in various fields.
Méthodes De Synthèse
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is synthesized using the esterification reaction of 2,6-dimethylphenol and 2-nitrobenzoyl chloride, followed by the reaction with alanine in the presence of a base. The resulting product is purified using column chromatography. This synthesis method has been found to be efficient and yields high-quality methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate.
Applications De Recherche Scientifique
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been widely used in scientific research for its various properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has also been used in the synthesis of various compounds, including peptides, esters, and amides. It has been found to be a useful reagent in the synthesis of complex molecules.
Propriétés
IUPAC Name |
methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-7-9-13(2)17(12)20(14(3)19(23)26-4)18(22)15-10-5-6-11-16(15)21(24)25/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQSYIBEJACEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)


![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)

![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)